1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Description
This compound features a 1,3-benzodiazol-2-one core with methyl groups at positions 1 and 3. At position 5, a methylene-linked amino group connects to a 1-(prop-2-en-1-yl)-substituted tetrazole ring. The benzodiazepinone core is associated with central nervous system (CNS) activity in pharmaceuticals, while the tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1,3-dimethyl-5-[[(1-prop-2-enyltetrazol-5-yl)amino]methyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-4-7-21-13(16-17-18-21)15-9-10-5-6-11-12(8-10)20(3)14(22)19(11)2/h4-6,8H,1,7,9H2,2-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQZPVJYEZWDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=NN=NN3CC=C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzodiazole core, the introduction of the tetrazole ring, and the incorporation of the prop-2-en-1-yl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties.
Scientific Research Applications
1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodiazepinone Derivatives
Compounds sharing the 1,3-benzodiazol-2-one core but differing in substituents highlight structural-activity relationships:
- 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Contains a phenoxy-methyl substituent instead of the tetrazole-aminomethyl group.
- Substituent analysis (e.g., fluorine vs. methyl groups) in such derivatives demonstrates significant impacts on bioactivity, suggesting the target’s propenyl group could similarly modulate receptor interactions .
Tetrazole-Containing Compounds
Tetrazole derivatives are valued for their high nitrogen content and stability:
- 5-[(5-Amino-1H-1,2,3,4-tetrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Combines tetrazole and triazole rings, exhibiting antimicrobial activity. The target compound’s tetrazole-propenyl group may offer superior metabolic resistance compared to thiol-containing analogs .
- 1-Methyl-5-aminotetrazole: A simpler tetrazole derivative used in gas-generating systems. The target’s benzodiazepinone-tetrazole hybrid structure expands its applicability to pharmacological contexts .
Propenyl-Substituted Heterocycles
The propenyl group’s influence is evident in compounds like:
- (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one : The propenyl group here enhances electrophilic reactivity, facilitating covalent binding to biological targets. This suggests the target compound may exhibit similar reactivity at the tetrazole-propenyl site .
- 3-(1,1-Difluoroethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine: Fluorinated propenyl analogs show improved bioavailability, implying that the target’s non-fluorinated propenyl group might balance lipophilicity and toxicity .
Data Table: Structural and Functional Comparison
| Compound Name (Simplified) | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 1,3-Benzodiazol-2-one | 5-(Tetrazolylamino)methyl, Propenyl | Potential CNS modulation | |
| 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methy... | 1H-1,3-Benzodiazole | Phenoxy-methyl, Propenyl | Unknown (structural focus) | |
| 5-[(5-Amino-1H-tetrazol-1-yl)methyl]-4-p... | Triazole-thiol | Tetrazolylmethyl, Phenyl | Antimicrobial | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-p... | Thiazolidinone | Propenyl, Pyrazole-phenyl | Electrophilic reactivity |
Key Research Findings
- Biological Potential: Structural parallels to thiazolidinones and pyrazoles indicate possible applications in antimicrobial or anti-inflammatory contexts, though empirical studies are needed .
Biological Activity
The compound 1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE (commonly referred to as the target compound) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The target compound is characterized by a unique structure that includes a benzodiazole core and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 354.42 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of the target compound can be attributed to several mechanisms:
1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The introduction of a tetrazole ring has been associated with enhanced antibacterial and antifungal activity due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
2. Anticancer Potential:
Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The target compound’s structural features may facilitate interactions with cellular targets involved in cancer progression, such as kinases and transcription factors .
3. Anti-inflammatory Effects:
Compounds containing benzodiazole and tetrazole moieties have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Research Findings
Recent studies have provided insights into the biological activity of similar compounds:
| Study | Findings | Methodology |
|---|---|---|
| Beyett et al., 2023 | Demonstrated significant inhibition of TBK1 and IKKε kinases in cellular models, leading to reduced inflammation markers | In vitro assays using 3T3-L1 adipocytes |
| Asiri & Khan, 2010 | Reported synthesis and characterization of related benzodiazole derivatives with anticancer activity against various cell lines | Spectroscopic analysis and cell viability assays |
| PMC9982118 | Identified small molecular weight bioactive compounds with dual roles as antimicrobial and anticancer agents | Chromatography and mass spectrometry |
Case Studies
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial efficacy of benzodiazole derivatives, the target compound exhibited notable inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.
Case Study 2: Anticancer Efficacy
A series of in vitro experiments evaluated the cytotoxic effects of the target compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent increase in apoptosis markers when treated with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
